

A Comparative Guide to Sourcing Lanicemine-d5 for Research Applications

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Compound of Interest

Compound Name: *Lanicemine-d5*

Cat. No.: *B1155724*

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For researchers, scientists, and professionals in drug development, the quality and consistency of stable isotope-labeled compounds are paramount. This guide provides a comparative overview of **Lanicemine-d5** from various potential suppliers, focusing on critical quality attributes and the analytical methods used to verify them. Due to the limited public availability of Certificates of Analysis, this guide emphasizes the essential data points to request and compare when sourcing **Lanicemine-d5**.

Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of interest for its potential antidepressant effects.^{[1][2][3][4][5][6][7]} Its deuterated analog, **Lanicemine-d5**, serves as an ideal internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. The strategic placement of five deuterium atoms provides a distinct mass shift without significantly altering the molecule's chemical properties.

Key Quality Parameters for Comparison

When evaluating **Lanicemine-d5** from different suppliers, the following quantitative data, typically found in a Certificate of Analysis (CoA), are crucial for a direct comparison.

Parameter	Supplier A	Supplier B	Supplier C
Chemical Purity (by HPLC/UPLC)	e.g., >99.5%	Data not available	Data not available
Isotopic Purity (by Mass Spec.)	e.g., >98%	Data not available	Data not available
Deuterium Incorporation	e.g., ≥99%	Data not available	Data not available
Residual Solvents (by GC)	e.g., <0.1%	Data not available	Data not available
Elemental Impurities	e.g., Complies with USP <232>	Data not available	Data not available

Note: The table above is a template. Researchers should populate it with data obtained directly from suppliers.

Experimental Protocols for Quality Assessment

The verification of **Lanicemine-d5** quality relies on a suite of robust analytical techniques. Below are detailed methodologies for key experiments that suppliers should perform.

Chemical Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the chemical purity of **Lanicemine-d5** and identify any non-isotopically labeled impurities.
- Methodology:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
 - Flow Rate: 1.0 mL/min.

- Detection: UV at 263 nm.
- Procedure: A solution of **Lanicemine-d5** is injected into the HPLC system. The retention time of the main peak is compared to a non-deuterated Lanicemine reference standard. Purity is calculated based on the area of the main peak relative to the total peak area.

Isotopic Purity and Deuterium Incorporation by Mass Spectrometry (MS)

- Objective: To confirm the isotopic distribution and calculate the percentage of deuterium incorporation.
- Methodology:
 - Technique: High-Resolution Mass Spectrometry (HRMS) coupled with an appropriate ionization source (e.g., ESI).
 - Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The relative intensities of the parent compound (M), and its deuterated isotopologues (M+1, M+2, M+3, M+4, M+5) are determined. Isotopic purity is calculated by comparing the intensity of the M+5 peak to the sum of all related isotopic peaks.

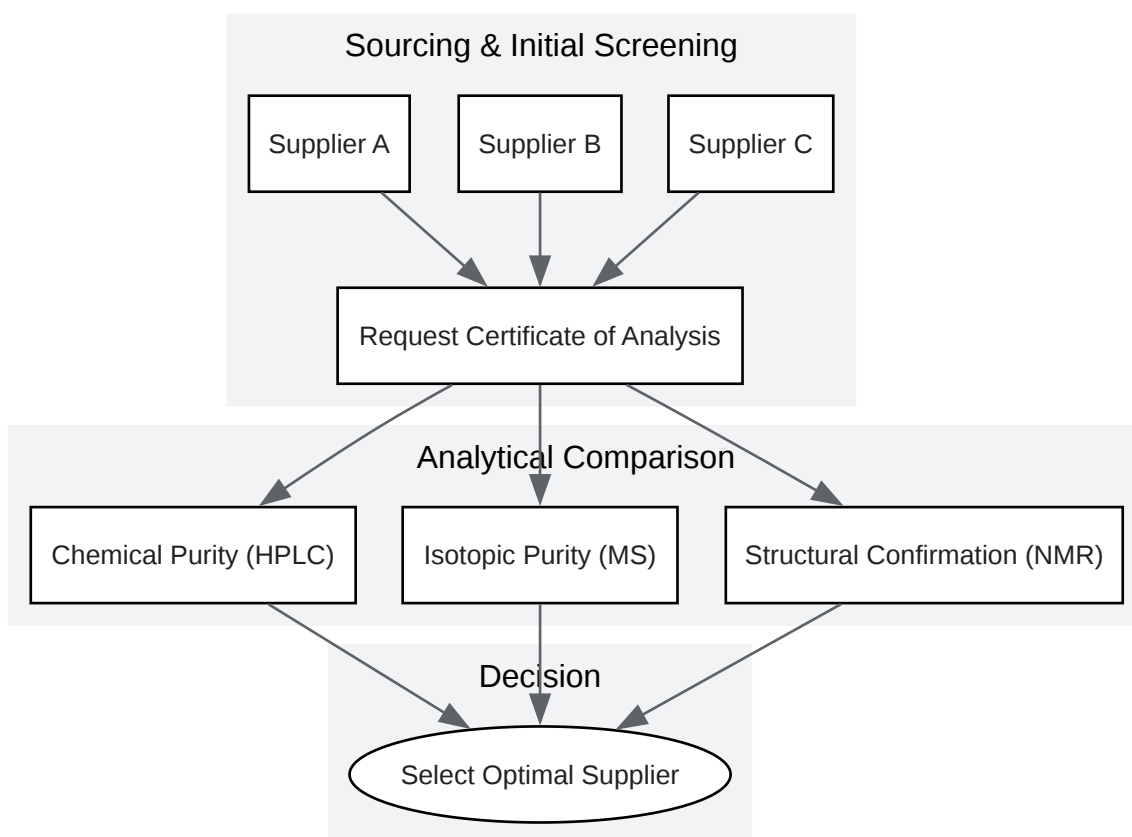
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

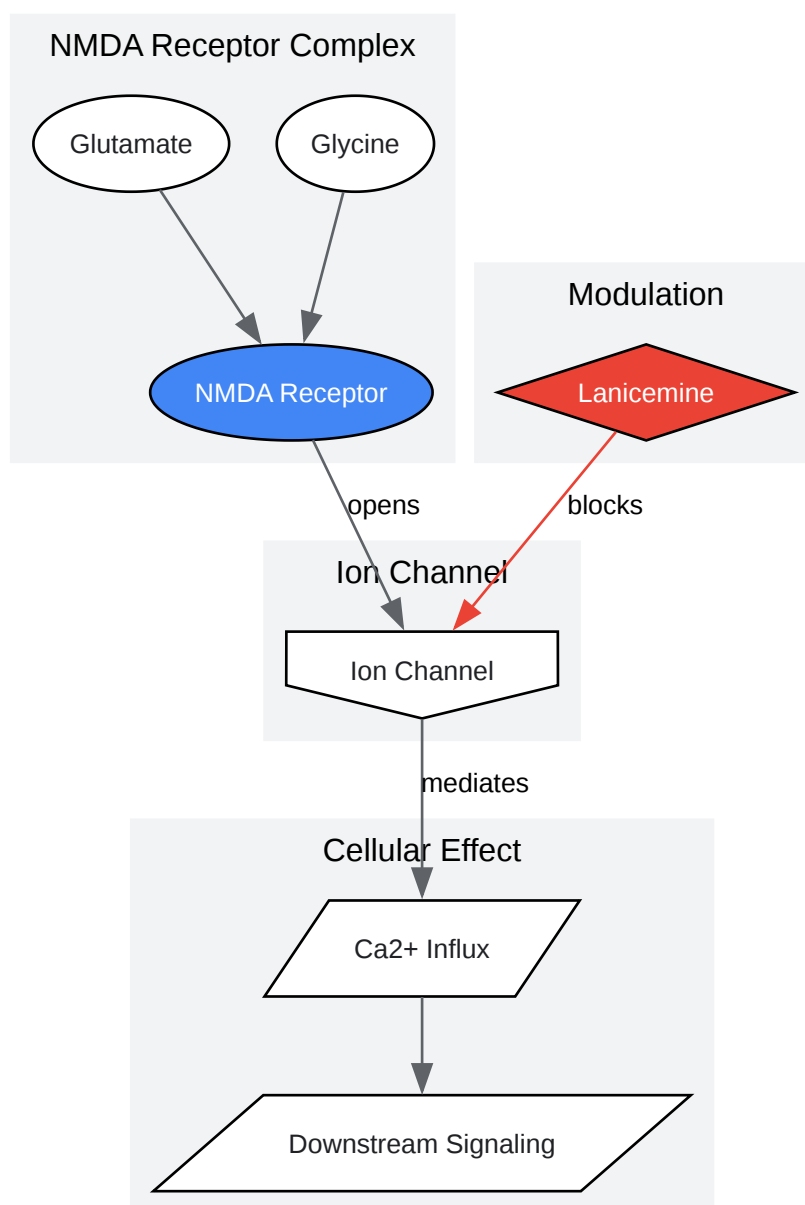
- Objective: To confirm the chemical structure and the position of the deuterium labels.
- Methodology:
 - ^1H NMR: To confirm the absence of protons at the deuterated positions.
 - ^{13}C NMR: To verify the overall carbon skeleton.
 - ^2H NMR: To directly observe the deuterium atoms and confirm their locations.

- Procedure: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6), and spectra are acquired on a high-field NMR spectrometer.

Visualizing the Workflow and Mechanism

To aid in understanding the processes involved in quality assessment and the compound's biological context, the following diagrams are provided.





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